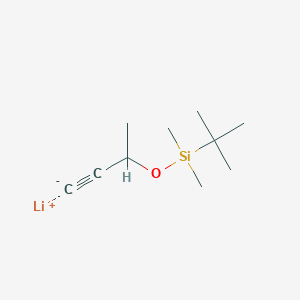
lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane is a chemical compound with the molecular formula C₁₀H₂₀OSiLi It is an organolithium compound that features a lithium atom bonded to a tert-butyl group, a but-3-yn-2-yloxy group, and a dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane typically involves the reaction of tert-butyl-but-3-yn-2-yloxy-dimethylsilane with a lithium reagent. One common method is the reaction of tert-butyl-but-3-yn-2-yloxy-dimethylsilane with n-butyllithium in an inert atmosphere, such as argon or nitrogen, at low temperatures. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) to ensure proper solubility and reactivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of products, including new organolithium compounds .
Wissenschaftliche Forschungsanwendungen
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane involves the formation of a highly reactive organolithium species. This species can act as a strong nucleophile, attacking electrophilic centers in various substrates. The lithium atom plays a crucial role in stabilizing the negative charge on the carbon atom, facilitating the formation of new bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyllithium: Another organolithium compound with similar reactivity but different structural features.
n-Butyllithium: A commonly used organolithium reagent with different steric and electronic properties.
sec-Butyllithium: Another variant of butyllithium with distinct reactivity patterns.
Uniqueness
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane is unique due to its combination of a lithium atom with a tert-butyl group, a but-3-yn-2-yloxy group, and a dimethylsilane group. This unique structure imparts specific reactivity and selectivity in organic synthesis, making it a valuable reagent for various applications .
Eigenschaften
CAS-Nummer |
111239-04-4 |
|---|---|
Molekularformel |
C10H19LiOSi |
Molekulargewicht |
190.3 g/mol |
IUPAC-Name |
lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane |
InChI |
InChI=1S/C10H19OSi.Li/c1-8-9(2)11-12(6,7)10(3,4)5;/h9H,2-7H3;/q-1;+1 |
InChI-Schlüssel |
SRDBHPPQQIFWOO-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C#[C-])O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



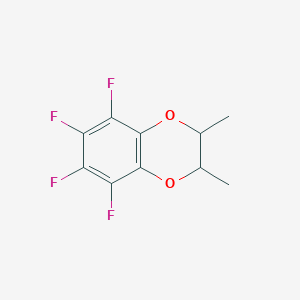

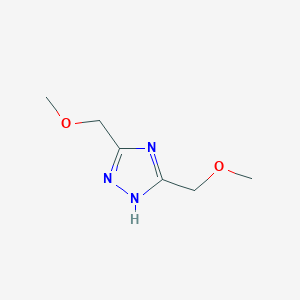

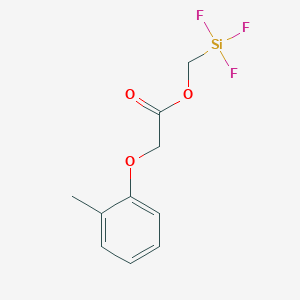
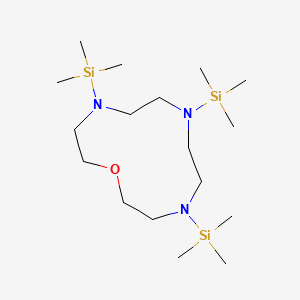
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)
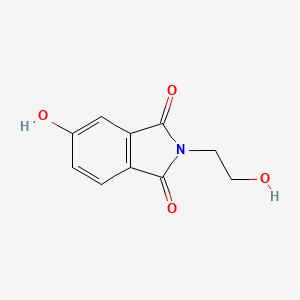

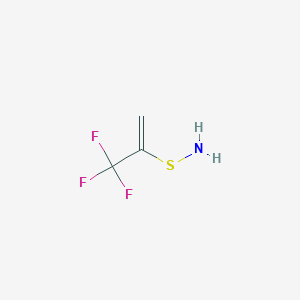
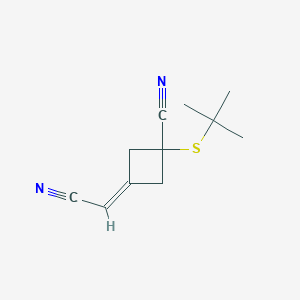
![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)
![2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)](/img/structure/B14320685.png)
